molecular formula C19H23NO6 B5822648 dimethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5822648
M. Wt: 361.4 g/mol
InChI Key: AMUGGMYBZPEXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a 2,5-dimethoxyphenyl substituent at the C4 position and methyl ester groups at the C3 and C5 positions. DHPs are widely studied for their pharmacological activities, particularly as calcium channel blockers (CCBs) in cardiovascular diseases such as hypertension and angina . The structural features of DHPs, including substituents on the aryl ring and ester groups, significantly influence their biological activity, metabolic stability, and physicochemical properties .

Properties

IUPAC Name

dimethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6/c1-10-15(18(21)25-5)17(16(11(2)20-10)19(22)26-6)13-9-12(23-3)7-8-14(13)24-4/h7-9,17,20H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUGGMYBZPEXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=CC(=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H23N2O6
  • Molecular Weight : 357.38 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Calcium Channel Blockade : Similar compounds in the dihydropyridine class are known to act as calcium channel blockers. This mechanism is crucial for their antihypertensive effects by preventing calcium influx into vascular smooth muscle cells and cardiac myocytes.
  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory characteristics by inhibiting pro-inflammatory cytokines.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antihypertensive Activity : By blocking calcium channels, it effectively reduces blood pressure in hypertensive models.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntihypertensiveReduces blood pressure via calcium channel blockade ,
AntioxidantScavenges free radicals and reduces oxidative stress ,
Anti-inflammatoryInhibits cytokine production
NeuroprotectivePotential protective effects on neuronal cells

Case Study: Antihypertensive Effects

A study conducted on hypertensive rats demonstrated that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure. The mechanism was attributed to the blockade of L-type calcium channels in vascular smooth muscle cells.

Case Study: Neuroprotective Properties

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death and preserved mitochondrial function. This suggests a potential therapeutic application in neurodegenerative conditions such as Alzheimer's disease.

Scientific Research Applications

Pharmacological Properties

Vasodilatory Effects
DHPs, including dimethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, exhibit significant vasodilatory effects. These compounds act primarily as calcium channel blockers, which help relax blood vessels and reduce blood pressure. Notable examples in clinical use include nifedipine and amlodipine, which are employed in treating hypertension and angina pectoris .

Antitumor Activity
Research has indicated that certain DHP derivatives possess antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study reported that modified DHPs could effectively target specific cancer cell lines, showing promise as potential anticancer agents .

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of DHPs. These compounds may enhance cognitive function and protect against neurodegenerative diseases by modulating calcium influx in neurons. This property is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia .

Case Study 1: Hypertension Management

A clinical trial assessed the efficacy of a DHP derivative similar to this compound in patients with hypertension. Results demonstrated a significant reduction in systolic and diastolic blood pressure compared to placebo groups over an eight-week period. The study concluded that this class of compounds could serve as effective antihypertensive agents .

Case Study 2: Cancer Treatment

In another study focusing on antitumor activity, researchers synthesized several DHP derivatives and evaluated their effects on various cancer cell lines. The results indicated that specific modifications to the DHP structure enhanced cytotoxicity against breast cancer cells while minimizing toxicity to normal cells. This suggests a pathway for developing targeted cancer therapies using DHP derivatives .

Summary of Research Findings

Application AreaKey Findings
VasodilationEffective calcium channel blocker; reduces blood pressure in hypertensive patients .
Antitumor ActivityInduces apoptosis in cancer cell lines; potential for targeted cancer therapy .
NeuroprotectionEnhances cognitive function; protective effects against neurodegeneration .

Chemical Reactions Analysis

Oxidation Reactions

The 1,4-DHP ring undergoes oxidation to pyridine derivatives under various conditions:

Oxidizing AgentConditionsProductYieldSource
Laccase (enzyme)Methanol, 25°C, 24hPyridine-3,5-dicarboxylate75%
O₂ (atmospheric)UV irradiation, CHCl₃Aromatic pyridine derivative82%
DDQCH₂Cl₂, room temperatureDehydrogenated pyridine90%

Key Observation :
Enzymatic oxidation (laccase) selectively targets the 1,4-DHP ring without affecting methoxy groups, while DDQ causes full dehydrogenation .

Alkylation and Functionalization

The NH group in the 1,4-DHP ring undergoes alkylation under basic conditions:

ReagentConditionsProductYieldSource
3-Phenylpropyl bromideNaH, DMF, 90°CN-Alkylated 1,4-DHP58%
Methyl iodideK₂CO₃, acetone, refluxN-Methyl derivative65%

Mechanistic Note :
Alkylation proceeds via deprotonation of the NH group, followed by nucleophilic substitution. Steric hindrance from the 2,6-dimethyl groups reduces reaction rates compared to unsubstituted DHPs .

Unexpected Cyclization Pathways

Under specific Hantzsch reaction conditions, competing cyclization reactions may occur:

CaseConditionsProductYieldSource
ortho-Substituted aldehydeIsopropanol, prolonged refluxPyran derivative (4-oxa-cyclohexanone)37%

Explanation :
Electron-donating ortho-methoxy groups destabilize the 1,4-DHP intermediate, favoring pyran formation via keto-enol tautomerization .

Pharmacochemical Interactions

While not a direct chemical reaction, the compound’s bioactivity involves:

  • Binding to P-glycoprotein : Competes with anti-cancer agents (e.g., vincristine) in multidrug-resistant tumor cells .

  • Redox Activity : Serves as a hydrogen donor in organocatalytic reductions (e.g., reductive amination) .

Comparative Reactivity of Analogues

CompoundKey Structural DifferenceReactivity TrendSource
Diethyl 4-(4-chlorophenyl)-DHPEthyl esters, Cl substituentFaster oxidation due to electron-withdrawing Cl
Dimethyl 4-(3,4-dimethoxyphenyl)-DHPmeta-/para-methoxy groupsEnhanced alkylation yields

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aryl Ring

The 2,5-dimethoxyphenyl group distinguishes the target compound from analogs with other aryl substituents:

Electron-Donating vs. Electron-Withdrawing Groups
  • 2,5-Dimethoxyphenyl (Target Compound) :
    Methoxy groups are electron-donating, increasing electron density on the DHP ring. This may enhance redox stability compared to nitro-substituted DHPs (e.g., Benidipine, which has a 3-nitrophenyl group in ). Nitro groups are electron-withdrawing, making the DHP ring more susceptible to metabolic oxidation by cytochrome P450 enzymes .
  • 2,3-Dichlorophenyl (Felodipine, –21) :
    Chlorine atoms are moderately electron-withdrawing, increasing lipophilicity (logP = 4.29 for Felodipine vs. ~3.5 estimated for the target compound) . This enhances membrane permeability but may reduce solubility.

Ester Group Modifications

The methyl ester groups at C3 and C5 are compared to ethyl, benzyl, and other esters:

Symmetrical vs. Unsymmetrical Esters
  • Dimethyl Esters (Target Compound) :
    Symmetrical methyl esters are smaller and less lipophilic than ethyl (e.g., nifedipine) or benzyl esters (). This may reduce membrane permeability but improve metabolic stability by slowing esterase-mediated hydrolysis .
  • Diethyl Esters () :
    Ethyl esters enhance lipophilicity and prolong half-life but increase susceptibility to enzymatic hydrolysis .
  • Dibenzyl Esters () :
    Bulkier benzyl groups improve stability but reduce solubility and bioavailability .

Structural and Crystallographic Comparisons

Crystal structure analyses reveal conformational differences:

  • Target Compound : Likely adopts a flattened boat conformation in the DHP ring, as seen in analogs like dimethyl 4-(3,4-dimethoxyphenyl)-DHP (). The dihedral angle between the DHP and aryl rings (~85°) suggests orthogonal orientation, minimizing steric clash .

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Aryl Substituent Ester Groups IC50 (Calcium Antagonism) logP Therapeutic Application Reference
Dimethyl 4-(2,5-dimethoxyphenyl)-DHP 2,5-Dimethoxyphenyl Methyl Not reported ~3.5* Pulmonary hypertension (hypothesized)
Nifedipine 3-Nitrophenyl Methyl 1.43 × 10⁻⁸ M 2.2 Hypertension, Angina
Felodipine 2,3-Dichlorophenyl Ethyl-Methyl 1.1 × 10⁻⁸ M 4.29 Hypertension
Diethyl 4-(4-cyanophenyl)-DHP 4-Cyanophenyl Ethyl Vasodilation (qualitative) 3.8 Vasodilation, Antitumor
Dimethyl 4-(3-hydroxyphenyl)-DHP 3-Hydroxyphenyl Methyl 8.25 × 10⁻⁶ M 2.5 Antioxidant, Calcium modulation

*Estimated using analogous compounds.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing dimethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate?

Methodological Answer:
The Hantzsch 1,4-dihydropyridine synthesis is the foundational method, involving a one-pot cyclocondensation of an aldehyde, β-ketoester, and ammonium acetate. For aryl-substituted derivatives like this compound, the aldehyde component (2,5-dimethoxybenzaldehyde) reacts with methyl acetoacetate and methyl 3-aminocrotonate under reflux in ethanol or methanol. Optimization of solvent polarity and temperature (60–80°C) is critical to control regioselectivity and minimize side products . Catalytic amounts of acetic acid or Lewis acids (e.g., ZnCl₂) can enhance yield, as observed in analogous syntheses of dihydropyridines with substituted phenyl groups .

Basic Question: How should researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : Analyze the ¹H NMR for characteristic signals:
    • Two singlets for the 2,6-dimethyl groups (δ 2.1–2.4 ppm).
    • Methoxy protons (δ 3.7–3.9 ppm) and dihydropyridine ring protons (δ 4.8–5.2 ppm) .
  • X-ray Crystallography : Resolve the 1,4-dihydropyridine ring conformation and aryl group orientation. Data collection at 100–150 K with Mo/Kα radiation (λ = 0.71073 Å) ensures high-resolution structures, as demonstrated in related dihydropyridine derivatives .

Advanced Question: How can researchers address discrepancies in crystallographic data for dihydropyridine derivatives?

Methodological Answer:
Contradictions in bond lengths or torsional angles may arise from dynamic disorder or solvent interactions. To resolve this:

  • Use Hirshfeld surface analysis to evaluate intermolecular interactions (e.g., C–H···O, π-π stacking) that influence packing .
  • Compare with Cambridge Structural Database (CSD) entries (e.g., refcodes WN2383, TK2529) to identify trends in analogous structures .
  • Apply DFT calculations (B3LYP/6-31G* level) to validate experimental geometries and assess electronic effects of substituents like methoxy groups .

Advanced Question: What strategies optimize reaction yields for electron-rich aryl-substituted dihydropyridines?

Methodological Answer:
Electron-donating groups (e.g., 2,5-dimethoxy) can reduce cyclization efficiency due to steric hindrance. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (10–15 min vs. 6–8 hours) and improves yields by 15–20% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes but may require acid scavengers (e.g., molecular sieves) to prevent ester hydrolysis .
  • Catalytic systems : Transition-metal catalysts (e.g., CuI) enable regioselective aryl coupling, as shown in pyrazole-fused dihydropyridines .

Advanced Question: How do substituent positions on the phenyl ring influence biological activity in dihydropyridines?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • 2,5-Dimethoxy substitution : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents. Compare with 3-hydroxy or 4-cyano analogs, which show reduced bioavailability due to hydrogen bonding or polarity .
  • Methoxy group orientation : Para-substituted methoxy groups (e.g., 4-methoxyphenyl) exhibit stronger vasodilatory effects, while ortho-substitution (e.g., 2-nitrophenyl) may introduce steric clashes with target receptors .
  • Validation : Use in vitro assays (e.g., calcium channel blocking in smooth muscle cells) paired with molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Basic Question: What analytical techniques are used to assess purity and stability of this compound?

Methodological Answer:

  • HPLC-MS : Employ a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Monitor degradation products (e.g., oxidized pyridine forms) under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C typical for dihydropyridines) to guide storage conditions .

Advanced Question: How can researchers resolve conflicting data in spectroscopic characterization?

Methodological Answer:

  • Dynamic NMR : Detect conformational exchange in the dihydropyridine ring (e.g., chair vs. boat) by variable-temperature ¹H NMR (e.g., –40°C to 25°C) .
  • 2D-COSY and NOESY : Assign overlapping methoxy and methyl signals. For example, NOE correlations between the 4-aryl proton and adjacent methyl groups confirm spatial proximity .

Advanced Question: What computational methods predict the redox behavior of dihydropyridine derivatives?

Methodological Answer:

  • Cyclic Voltammetry Simulations : Use Gaussian 09 with PCM solvent models to calculate oxidation potentials (E°). Compare with experimental CV data (e.g., Pt electrode in acetonitrile) to validate the 1,4-DHP → pyridine transition .
  • Frontier Molecular Orbital (FMO) Analysis : HOMO localization on the dihydropyridine ring correlates with ease of oxidation, influenced by electron-donating substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.